molecular formula C20H14ClFN2O5S B14995061 methyl (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chloro-4-fluorophenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

methyl (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chloro-4-fluorophenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

Cat. No.: B14995061
M. Wt: 448.9 g/mol
InChI Key: PFIPZXXQTWUFKP-UHFFFAOYSA-N
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Description

Methyl (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chloro-4-fluorophenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate is a complex organic compound that belongs to the class of thiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chloro-4-fluorophenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, 3-chloro-4-fluoroaniline, and thiazine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chloro-4-fluorophenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chloro-4-fluorophenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazine Derivatives: Compounds with similar thiazine structures.

    Benzodioxole Derivatives: Compounds containing the benzodioxole moiety.

    Chloro-fluoro Phenyl Derivatives: Compounds with similar chloro-fluoro phenyl groups.

Uniqueness

Methyl (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chloro-4-fluorophenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H14ClFN2O5S

Molecular Weight

448.9 g/mol

IUPAC Name

methyl 3-(1,3-benzodioxol-5-ylmethyl)-2-(3-chloro-4-fluorophenyl)imino-4-oxo-1,3-thiazine-6-carboxylate

InChI

InChI=1S/C20H14ClFN2O5S/c1-27-19(26)17-8-18(25)24(9-11-2-5-15-16(6-11)29-10-28-15)20(30-17)23-12-3-4-14(22)13(21)7-12/h2-8H,9-10H2,1H3

InChI Key

PFIPZXXQTWUFKP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)N(C(=NC2=CC(=C(C=C2)F)Cl)S1)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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